- Catalysis by heteropoly acids: some new aspects, Journal of Catalysis, 1989, 120(1), 282-6

Cas no 96-41-3 (Cyclopentanol)

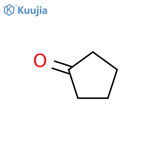

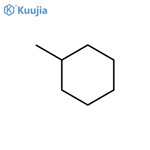

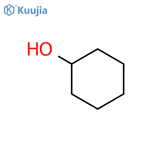

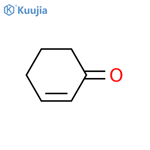

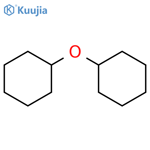

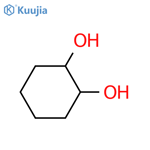

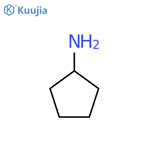

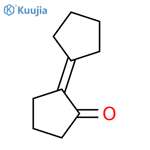

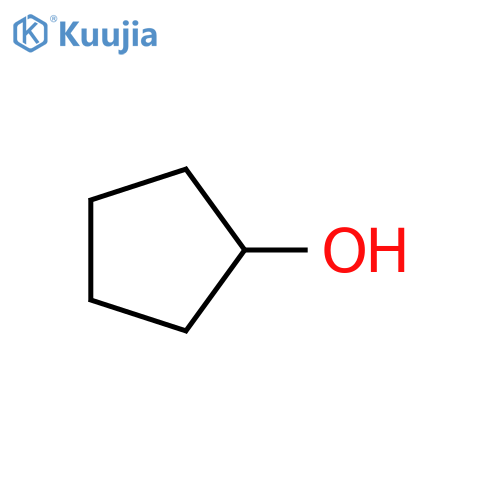

Cyclopentanol structure

상품 이름:Cyclopentanol

Cyclopentanol 화학적 및 물리적 성질

이름 및 식별자

-

- Cyclopentanol

- Hydroxy-cyclopentane

- 1,2-cyclopentane dicarboxylic acid

- 1-hydroxycyclopentane

- Cyclopentandicarbonsaeure

- cyclopentane-1,2-dicarboxylic acid

- cyclopentane-trans-1,2-dicarboxylic acid

- cyclo-pentanol

- cyclopentyl alcohol

- hydroxycyclopentane

- trans-DL-1,2-cyclopentanedicarboxylic acid

- 1-Cyclopentanol

- NSC 49117

-

- MDL: MFCD00001363

- 인치: 1S/C5H10O/c6-5-3-1-2-4-5/h5-6H,1-4H2

- InChIKey: XCIXKGXIYUWCLL-UHFFFAOYSA-N

- 미소: OC1CCCC1

- BRN: 1900556

계산된 속성

- 정밀분자량: 86.073165g/mol

- 표면전하: 0

- XLogP3: 0.8

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 1

- 회전 가능한 화학 키 수량: 0

- 동위원소 질량: 86.073165g/mol

- 단일 동위원소 질량: 86.073165g/mol

- 수소 결합 토폴로지 분자 극성 표면적: 20.2Ų

- 중원자 수량: 6

- 복잡도: 37.2

- 동위원소 원자 수량: 0

- 원자 구조의 중심 수량을 확정하다.: 0

- 정의되지 않은 원자 구성 센터 수: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 총 키 단위 수량: 1

- 상호 변형 이기종 수량: 아무것도 아니야

- 표면전하: 0

실험적 성질

- 냄새: Odor of amyl alcohol, somewhat like peppermint

- Vapor Density: 2.97 (AIR= 1)

- Atmospheric OH Rate Constant: 1.07e-11 cm3/molecule*sec

- 색과 성상: 무색의 끈적끈적한 액체로 냄새가 좋다.[1]

- 밀도: 0.948 g/mL at 20 °C

0.949 g/mL at 25 °C(lit.) - 융해점: −19 °C (lit.)

- 비등점: 139-140 °C(lit.)

- 플래시 포인트: 화씨 온도: 123.8°f

섭씨: 51 ° c - 굴절률: n20/D 1.453(lit.)

n20/D 1.453 - 수용성: 미용성

- 안정성: Stable. Flammable. Incompatible with strong oxidizing agents, acid chlorides, acid anhydrides.

- PSA: 20.23000

- LogP: 0.92130

- 머크: 2742

- 용해성: 물에 약간 녹고 에탄올, 아세톤, 에틸에테르에 녹는다.[9]

Cyclopentanol 보안 정보

-

기호:

- 제시어:위험했어

- 신호어:Warning

- 피해 선언: H226

- 경고성 성명: P210-P233-P240-P241+P242+P243-P260-P262-P264-P270-P280-P301+P310+P330-P302+P352+P310+P361+P364-P305+P351+P338+P337+P313-P308+P311-P370+P378-P403+P235-P405-P501

- 위험물 운송번호:UN 2244 3/PG 3

- WGK 독일:1

- 위험 범주 코드: 10

- 보안 지침: S16

-

위험물 표지:

- 위험 등급:3

- 패키지 그룹:III

- 포장 등급:III

- 저장 조건:Flammables area

- TSCA:Yes

- 보안 용어:3

- 위험 용어:R10

Cyclopentanol 세관 데이터

- 세관 번호:2906199090

- 세관 데이터:

?? ?? ??:

2906199090개요:

2906199090. 기타 에폭시, 에폭시, 테르펜.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:5.5%. ????:30.0%

?? ??:

?? ??, ?? ??, 사용

요약:

2906199090. 환탄기, 환탄기 또는 환에테르기알코올.부가가치세: 17.0%. 환급률: 13.0%.??? ??:5.5%. General tariff:30.0%

Cyclopentanol 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| TRC | C989670-25ml |

Cyclopentanol |

96-41-3 | 25ml |

$ 121.00 | 2023-04-17 | ||

| Enamine | EN300-19348-1.0g |

cyclopentanol |

96-41-3 | 94% | 1g |

$26.0 | 2023-05-03 | |

| Life Chemicals | F0001-2295-1g |

cyclopentanol |

96-41-3 | 95%+ | 1g |

$21.0 | 2023-09-07 | |

| Apollo Scientific | OR10094-100g |

Cyclopentanol |

96-41-3 | 97% | 100g |

£65.00 | 2025-02-19 | |

| Life Chemicals | F0001-2295-0.5g |

cyclopentanol |

96-41-3 | 95%+ | 0.5g |

$19.0 | 2023-09-07 | |

| TRC | C989670-100ml |

Cyclopentanol |

96-41-3 | 100ml |

$ 150.00 | 2023-04-17 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C112208-500ML |

Cyclopentanol |

96-41-3 | 500ml |

¥1328.43 | 2023-11-10 | ||

| Apollo Scientific | OR10094-500g |

Cyclopentanol |

96-41-3 | 97% | 500g |

£195.00 | 2025-02-19 | |

| Enamine | EN300-19348-5.0g |

cyclopentanol |

96-41-3 | 94% | 5g |

$29.0 | 2023-05-03 | |

| Life Chemicals | F0001-2295-5g |

cyclopentanol |

96-41-3 | 95%+ | 5g |

$60.0 | 2023-09-07 |

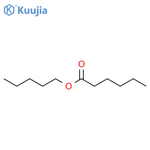

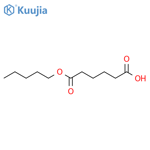

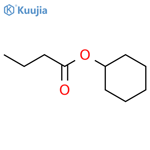

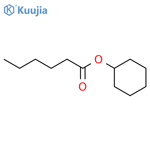

Cyclopentanol 합성 방법

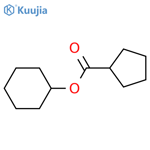

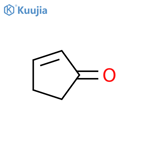

합성회로 1

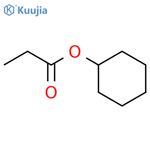

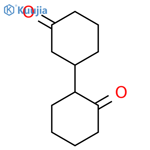

합성회로 2

반응 조건

1.1 Catalysts: 2-Pyridinemethanamine , Bromopentacarbonylmanganese Solvents: Tetrahydrofuran ; 5 min, rt

1.2 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ; 30 bar, rt; 12 h, 120 °C

1.2 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ; 30 bar, rt; 12 h, 120 °C

참조

- Manganese-catalyzed homogeneous hydrogenation of ketones and conjugate reduction of α,β-unsaturated carboxylic acid derivatives: A chemoselective, robust, and phosphine-free in situ-protocol, Applied Catalysis, 2021, 623,

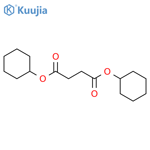

합성회로 3

합성회로 4

반응 조건

1.1 Reagents: Potassium hydroxide Catalysts: 1974333-48-6 Solvents: Isopropanol ; 5 h, 82 °C; 82 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

참조

- Synthesis and catalytic evaluation of ruthenium(II) benzhydrazone complex in transfer hydrogenation of ketones, Tetrahedron Letters, 2016, 57(33), 3764-3769

합성회로 5

합성회로 6

반응 조건

1.1 Catalysts: (OC-6-14)-Dichloro[3,3′-(2,6-pyridinediyl-κN)bis[5,6-bis(2-methylpropyl)-1,2,4-t… Solvents: Isopropanol ; 10 min, 82 °C

1.2 Reagents: Potassium hydroxide Solvents: Isopropanol ; 2.5 h, reflux

1.2 Reagents: Potassium hydroxide Solvents: Isopropanol ; 2.5 h, reflux

참조

- Two pseudo-N3 ligands and the catalytic activity of their ruthenium(II) complexes in transfer hydrogenation and hydrogenation of ketones, Journal of Organometallic Chemistry, 2007, 692(11), 2306-2313

합성회로 7

반응 조건

1.1 157 - 158 °C

참조

- Intensification of cyclohexanone purification stage from impurities in caprolactam production using phase transfer catalysis, Russian Journal of Applied Chemistry, 2014, 87(7), 899-903

합성회로 8

합성회로 9

반응 조건

1.1 Reagents: Isopropanol , Potassium hydroxide Catalysts: Ruthenium(1+), chloro[rel-(1R,4R,5S,7R)-5-(diphenylphosphino-κP)-2,3-dimethyl-7-… ; 0.5 h, 82 °C

참조

- Conformationally rigid diphosphine arene-ruthenium(II) complexes as catalysts for transfer hydrogenation of ketones, Journal of Organometallic Chemistry, 2003, 669(1-2), 48-56

합성회로 10

반응 조건

1.1 Reagents: Hydrogen Catalysts: (OC-6-52)-[4,5-Bis[[bis(1-methylethyl)phosphino-κP]methyl]acridine-κN]carbonylch… Solvents: 1,4-Dioxane , Water ; 48 h, 5 bar, 135 °C

참조

- Direct Deamination of Primary Amines by Water To Produce Alcohols, Angewandte Chemie, 2013, 52(24), 6269-6272

합성회로 11

반응 조건

1.1 Reagents: Hydrogen Catalysts: Molybdenum oxide (MoO3) (impregnated onto ruthenium-modified carbon carrier) , Ruthenium (impregnated onto carbon carrier and metal oxides) , Carbon Solvents: Water ; 4 h, 4 MPa, 140 °C

참조

- Preparation of cyclopentanol by catalytic hydrogenzation of furfural and furfuryl alcohol, China, , ,

합성회로 12

반응 조건

1.1 Reagents: Potassium formate Catalysts: Ruthenium , Aluminum hydroxide oxide Solvents: Dimethylformamide , Water ; 18 h, 100 °C

참조

- Highly efficient transfer hydrogenation of aldehydes and ketones using potassium formate over AlO(OH)-entrapped ruthenium catalysts, Applied Catalysis, 2014, 484, 51-58

합성회로 13

반응 조건

1.1 Catalysts: Grubbs second generation catalyst Solvents: 1,2-Dichloroethane

1.2 Reagents: Hydrogen

1.2 Reagents: Hydrogen

참조

- Tandem Catalysis: The Sequential Mediation of Olefin Metathesis, Hydrogenation, and Hydrogen Transfer with Single-Component Ru Complexes, Journal of the American Chemical Society, 2001, 123(45), 11312-11313

합성회로 14

합성회로 15

합성회로 16

합성회로 17

합성회로 18

합성회로 19

반응 조건

1.1 Reagents: Zinc, (1-methylpyrrolidine)bis[tetrahydroborato(1-)-κH,κH′]- Solvents: Tetrahydrofuran ; rt; 25 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt; 10 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt; 10 min, rt

참조

- N-Methylpyrrolidine-zinc borohydride: a new stable and efficient reducing agent in organic synthesis, Synthetic Communications, 2003, 33(2), 229-236

합성회로 20

반응 조건

1.1 Reagents: Hydrogen Catalysts: Aluminum alloy, nonbase, Al,Cu,Mg Solvents: Water ; 12 h, 2 MPa, 190 °C

참조

- Preparation method of cyclopentanol or cyclopentanone by catalytic conversion of biomass, China, , ,

합성회로 21

합성회로 22

반응 조건

1.1 Reagents: 2-Pentanol Catalysts: Dichloromethane , Magnesium oxide Solvents: 2-Pentanol ; 3 h, 392 K

참조

Catalytic hydrogen transfer over magnesia. XXI. Liquid phase reduction of cyclopentanone over CH4-nCln/MgO (n = 1-4) catalysts

,

Polish Journal of Chemistry,

2008,

82(5),

1117-1119

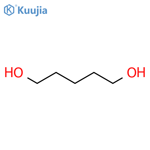

Cyclopentanol Raw materials

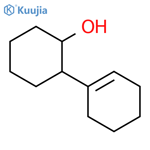

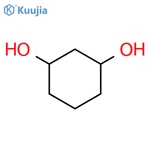

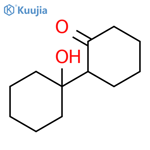

Cyclopentanol Preparation Products

- [1,1′-Bicyclohexyl]-1,2-diol (92789-32-7)

- 2-(cyclohex-1-en-1-yl)cyclohexan-1-ol (65181-96-6)

- 1,3-Cyclohexanediol (504-01-8)

- 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one (28746-99-8)

- amyl caproate (540-07-8)

- 2-cyclopentylidenecyclopentanone (825-25-2)

- 6-oxo-6-(pentyloxy)hexanoic acid (17961-10-3)

- Methylcyclohexane (108-87-2)

- cyclohexyl butyrate (1551-44-6)

- Cyclohexanol (108-93-0)

- Pentanedioic acid, monocyclohexyl ester (54812-71-4)

- 1-Butyl 6-hexyl hexanedioate (177738-29-3)

- Pentyl cyclopentanecarboxylate (959026-72-3)

- Cyclohexyl hexanoate (6243-10-3)

- pentane-1,5-diol (111-29-5)

- Cyclohexyl Propionate (6222-35-1)

- cyclohex-2-en-1-one (930-68-7)

- Cyclopentanol (96-41-3)

- Cyclohexane,1,1'-oxybis- (4645-15-2)

- Cyclopentanecarboxylic acid, cyclohexyl ester (54808-55-8)

- [1,1'-BICYCLOHEXYL]-2,3'-DIONE (55265-34-4)

- Butanedioic acid,1,4-dicyclohexyl ester (965-40-2)

- Cyclohexane-1,2-diol (931-17-9)

- Pentanedioic acid, monohexyl ester (20642-00-6)

- Pentanoic acid, hexylester (1117-59-5)

- Cyclohexyl valerate (1551-43-5)

- 1,6-Hexanediol (629-11-8)

Cyclopentanol 공급 업체

Jiangsu Xinsu New Materials Co., Ltd

골드 회원

(CAS:96-41-3)

주문 번호:SFD267

인벤토리 상태:in Stock

재다:25KG,200KG,1000KG

순결:99%

마지막으로 업데이트된 가격 정보:Wednesday, 11 December 2024 17:01

가격 ($):

Jiangsu Xinsu New Materials Co., Ltd

골드 회원

(CAS:96-41-3)

주문 번호:SDF263

인벤토리 상태:in Stock

재다:25KG,200KG,1000KG

순결:99%

마지막으로 업데이트된 가격 정보:Wednesday, 27 November 2024 14:57

가격 ($):

Suzhou Senfeida Chemical Co., Ltd

골드 회원

(CAS:96-41-3)Cyclopentanol

주문 번호:1674715

인벤토리 상태:in Stock

재다:Company Customization

순결:98%

마지막으로 업데이트된 가격 정보:Monday, 14 April 2025 18:12

가격 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

골드 회원

(CAS:96-41-3)Cyclopentanol

주문 번호:1674715

인벤토리 상태:in Stock

재다:Company Customization

순결:98%

마지막으로 업데이트된 가격 정보:Friday, 18 April 2025 17:00

가격 ($):discuss personally

Cyclopentanol 관련 문헌

-

1. Regioselective alkylation of phenol with cyclopentanol over montmorillonite K10: An efficient synthesis of 1-(2-cyclopentylphenoxy)-3-[(1,1-dimethylethyl)amino]propan-2-ol {(S?)-penbutolol}Prodeep Phukan,Arumugam Sudalai J. Chem. Soc. Perkin Trans. 1 1999 3015

-

Dafang Gao,Xiaoguang Bao Org. Chem. Front. 2018 5 1471

-

Mo Yang,Juan Wang Phys. Chem. Chem. Phys. 2023 25 12943

-

Gaynor Corfield,Mansal Davies Trans. Faraday Soc. 1964 60 10

-

5. Structure and dipole relaxation mechanisms in the cyclic alcohols cyclopentanol to cyclo-octanolMustafa Shablakh,Leonard A. Dissado,Robert M. Hill J. Chem. Soc. Faraday Trans. 2 1983 79 369

추천 공급업체

Amadis Chemical Company Limited

(CAS:96-41-3)Cyclopentanol

순결:99%

재다:2.5l

가격 ($):180

Suzhou Senfeida Chemical Co., Ltd

(CAS:96-41-3)Cyclopentanol

순결:99.9%

재다:200kg

가격 ($):문의